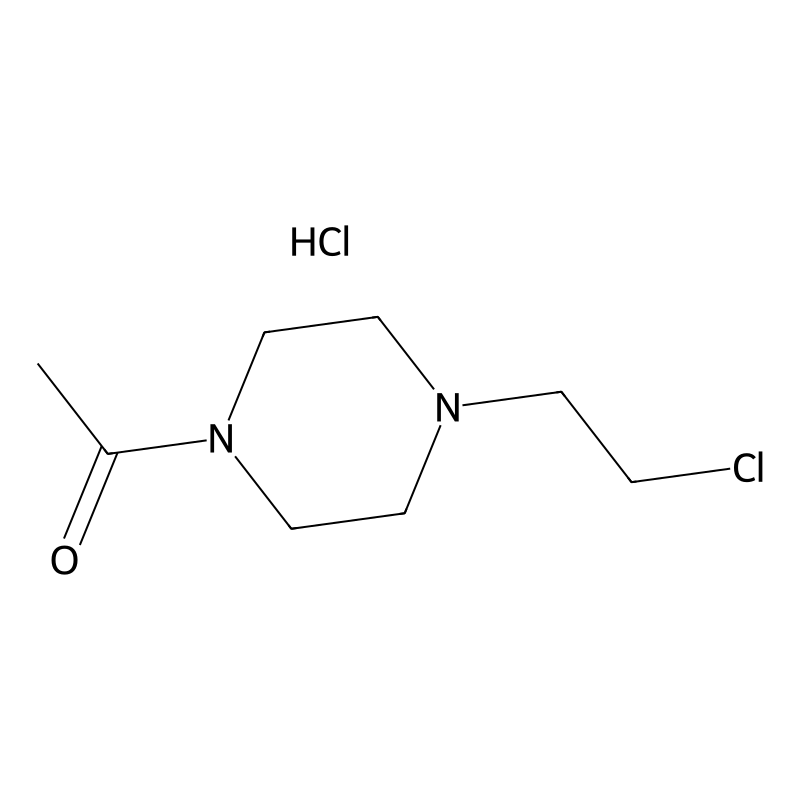1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Background and Chemical Properties
1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride (ACEPC) is a chemical compound with the formula C8H16Cl2N2O. It is a white, crystalline solid that is soluble in water and methanol. PubChem:
Potential Applications in Research
ACEPC has been investigated for its potential applications in various fields of scientific research, including:
Enzyme Inhibition
Studies suggest that ACEPC may act as an inhibitor for certain enzymes, such as histone deacetylases (HDACs) and monoamine oxidases (MAOs). HDACs are involved in regulating gene expression, while MAOs play a role in the breakdown of neurotransmitters in the brain. Inhibiting these enzymes could have potential implications for various research areas, including cancer and neurodegenerative diseases. However, further research is needed to fully understand the specific mechanisms of action and potential therapeutic effects of ACEPC in these contexts.
Antimicrobial Activity
Some studies have reported that ACEPC may exhibit antimicrobial activity against certain bacterial and fungal strains. However, the specific mechanisms of this activity and its potential effectiveness in clinical settings are not well understood and require further investigation.
Other Potential Applications
ACEPC has also been explored for its potential use in other research areas, such as studying the effects of DNA damage and investigating the mechanisms of cell death. However, these applications are currently in the early stages of exploration and require more research to be fully established.
1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride is a chemical compound with the molecular formula C₈H₁₆Cl₂N₂O and a molecular weight of 227.13 g/mol. It is classified as a piperazine derivative, characterized by the presence of an acetyl group and a chloroethyl substituent on the piperazine ring. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in research and industry .
The chemical reactivity of 1-acetyl-4-(2-chloroethyl)piperazine hydrochloride can be attributed to its functional groups. The acetyl group can undergo hydrolysis to form acetic acid and 4-(2-chloroethyl)piperazine. Additionally, the chloroethyl moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents depending on the nucleophile used. This versatility makes it a valuable intermediate in organic synthesis .
Several synthesis methods have been reported for 1-acetyl-4-(2-chloroethyl)piperazine hydrochloride:
- Direct Acetylation: The compound can be synthesized by acetylating 4-(2-chloroethyl)piperazine using acetic anhydride or acetyl chloride.
- Chlorination of Piperazine: Starting from piperazine, chlorination followed by acetylation can yield the desired product.
- One-Pot Synthesis: Some methods propose a one-pot reaction involving piperazine, chloroacetyl chloride, and base to facilitate the formation of the compound in a single step .
1-Acetyl-4-(2-chloroethyl)piperazine hydrochloride finds applications primarily in medicinal chemistry as an intermediate for synthesizing various pharmaceuticals. Its potential antitumor activity makes it a candidate for further development in cancer therapy. Additionally, it may be used in the synthesis of other piperazine derivatives that are relevant in drug discovery .
Several compounds share structural similarities with 1-acetyl-4-(2-chloroethyl)piperazine hydrochloride. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methyl-4-(2-chloroethyl)piperazine | C₈H₁₆ClN₂ | Methyl group instead of acetyl; potential CNS activity |
| 1-Acetylpiperazine | C₇H₁₄N₂O | Lacks chloroethyl group; simpler structure |
| 4-(2-Chloroethyl)piperazine | C₈H₁₆ClN₂ | Directly related; lacks acetyl functionality |
The uniqueness of 1-acetyl-4-(2-chloroethyl)piperazine hydrochloride lies in its combination of both an acetyl and chloroethyl group on the piperazine ring, which may confer distinct pharmacological properties compared to its analogs .
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]
Pictograms

Irritant








